molecular formula C9H8BrN3 B1444646 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine CAS No. 1289078-51-8

3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine

Cat. No. B1444646
M. Wt: 238.08 g/mol
InChI Key: VMZLJNZWYGRNCW-UHFFFAOYSA-N
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Description

“3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine” is a compound with the CAS Number: 1289078-51-8 . It has a molecular weight of 238.09 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrN3/c1-7-5-13(6-12-7)9-2-8(10)3-11-4-9/h2-6H,1H3 . This indicates that the compound contains 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound’s storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Reactivity

The compound is structurally related to imidazo[1,2-a]pyridines, a class of heterocycles that have been synthesized through various methods, including the reaction of alkyl derivatives of 1H-imidazo[1,2-a]pyridin-4-ium and related azolium bromides, which are obtained from alkylations and subsequent cyclizations (Potikha, Turelik, & Kovtunenko, 2012). This suggests a pathway for modifying "3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine" to obtain novel heterocyclic compounds with potential applications in pharmaceuticals and materials science.

Molecular Structure Analysis

Studies involving vibrational spectra, X-ray, and molecular structure analysis, such as the work on 1H- and 3H-imidazo[4,5-b]pyridine derivatives, offer insights into the bonding and structural characteristics of similar compounds (Lorenc et al., 2008). These analyses are crucial for understanding the physical and chemical properties of such molecules, which can inform their applications in catalysis, molecular recognition, and as components of functional materials.

Proton Transfer Mechanisms

Research on the photoinduced tautomerization and proton transfer in pyridine derivatives, like the study of 2-(1H-pyrazol-5-yl)pyridines, reveals complex intramolecular and intermolecular interactions that can be exploited in the design of photofunctional materials and sensors (Vetokhina et al., 2012). Such mechanisms are relevant to the development of novel optical devices and chemical sensors.

Corrosion Inhibition

The evaluation of imidazo[4,5-b]pyridine derivatives for their inhibition performance against metal corrosion highlights the potential of such compounds in protecting industrial materials (Saady et al., 2021). "3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine" could serve as a starting point for the development of new corrosion inhibitors with improved efficiency and specificity.

properties

IUPAC Name

3-bromo-5-(4-methylimidazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-7-5-13(6-12-7)9-2-8(10)3-11-4-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZLJNZWYGRNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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